Cas no 14866-28-5 (1-(2,4-Dichlorophenyl)-1,2-ethanediol)
1-(2,4-Dichlorophenyl)-1,2-ethanediol Chemical and Physical Properties
Names and Identifiers
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- 1,2-Ethanediol,1-(2,4-dichlorophenyl)-
- 1-(2,4-Dichlorophenyl)ethane-1,2-diol
- 1-(2,4-Dichlorophenyl)-1,2-ethanediol
- HZAZETJSOZQUJL-UHFFFAOYSA-N
- DTXSID701021272
- J-502903
- EN300-1240368
- AKOS016053322
- NS00052594
- FT-0699998
- SCHEMBL11452909
- 14866-28-5
- (2,4-Dichlorophenyl)ethane-1,2-diol
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- Inchi: 1S/C8H8Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,11-12H,4H2
- InChI Key: HZAZETJSOZQUJL-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(CO)O)Cl
Computed Properties
- Exact Mass: 205.99024
- Monoisotopic Mass: 205.990135
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 29.5
Experimental Properties
- Density: 1.458
- Boiling Point: 358.5°C at 760 mmHg
- Flash Point: 170.6°C
- Refractive Index: 1.601
- PSA: 40.46
1-(2,4-Dichlorophenyl)-1,2-ethanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D434278-25mg |
1-(2,4-dichlorophenyl)ethane-1,2-diol |
14866-28-5 | 25mg |
$173.00 | 2023-05-18 | ||
| TRC | D434278-100mg |
1-(2,4-dichlorophenyl)ethane-1,2-diol |
14866-28-5 | 100mg |
$603.00 | 2023-05-18 | ||
| TRC | D434278-250mg |
1-(2,4-dichlorophenyl)ethane-1,2-diol |
14866-28-5 | 250mg |
$ 1200.00 | 2023-09-07 | ||
| TRC | D434278-1mg |
1-(2,4-Dichlorophenyl)-1,2-ethanediol |
14866-28-5 | 1mg |
$ 170.00 | 2022-06-05 | ||
| TRC | D434278-10mg |
1-(2,4-Dichlorophenyl)-1,2-ethanediol |
14866-28-5 | 10mg |
$ 1360.00 | 2022-06-05 | ||
| Enamine | EN300-1240368-1.0g |
1-(2,4-dichlorophenyl)ethane-1,2-diol |
14866-28-5 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1240368-50mg |
1-(2,4-dichlorophenyl)ethane-1,2-diol |
14866-28-5 | 50mg |
$468.0 | 2023-10-02 | ||
| Enamine | EN300-1240368-100mg |
1-(2,4-dichlorophenyl)ethane-1,2-diol |
14866-28-5 | 100mg |
$490.0 | 2023-10-02 | ||
| Enamine | EN300-1240368-250mg |
1-(2,4-dichlorophenyl)ethane-1,2-diol |
14866-28-5 | 250mg |
$513.0 | 2023-10-02 | ||
| Enamine | EN300-1240368-500mg |
1-(2,4-dichlorophenyl)ethane-1,2-diol |
14866-28-5 | 500mg |
$535.0 | 2023-10-02 |
1-(2,4-Dichlorophenyl)-1,2-ethanediol Suppliers
1-(2,4-Dichlorophenyl)-1,2-ethanediol Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-(2,4-Dichlorophenyl)-1,2-ethanediol
Chemical Profile of 1-(2,4-Dichlorophenyl)-1,2-ethanediol (CAS No. 14866-28-5)
1-(2,4-Dichlorophenyl)-1,2-ethanediol, identified by its Chemical Abstracts Service Number (CAS No. 14866-28-5), is a significant organic compound with a molecular structure featuring a dichlorophenyl group and an ethylene glycol moiety. This compound has garnered attention in the chemical and pharmaceutical research communities due to its versatile reactivity and potential applications in synthetic chemistry and drug development.
The molecular formula of 1-(2,4-Dichlorophenyl)-1,2-ethanediol is C₈H₆Cl₂O₂, reflecting its composition of carbon, hydrogen, chlorine, and oxygen atoms. The presence of two chlorine atoms at the 2- and 4-positions of the phenyl ring introduces a high degree of electrophilicity, making it a valuable intermediate in various chemical transformations. The ethylene glycol part of the molecule contributes to its solubility in polar solvents and enhances its reactivity in nucleophilic substitution reactions.
In recent years, 1-(2,4-Dichlorophenyl)-1,2-ethanediol has been explored as a key precursor in the synthesis of biologically active molecules. Its dichlorophenyl group serves as a versatile handle for further functionalization, enabling the construction of complex scaffolds that mimic natural products or designed pharmacophores. This has led to its incorporation into several research programs aimed at developing novel therapeutic agents.
One of the most compelling aspects of 1-(2,4-Dichlorophenyl)-1,2-ethanediol is its utility in constructing heterocyclic compounds. Researchers have leveraged its reactive sites to form various nitrogen-containing heterocycles, which are prevalent in many drugs and agrochemicals. For instance, through condensation reactions with amidines or hydrazines, this compound can be transformed into pyrazoles or triazoles, respectively. These heterocycles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The pharmaceutical industry has shown particular interest in derivatives of 1-(2,4-Dichlorophenyl)-1,2-ethanediol due to their potential as drug candidates. By modifying the chlorine substituents or introducing additional functional groups, chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives. Several studies have demonstrated the efficacy of such compounds in preclinical models for treating conditions such as pain syndromes and neurodegenerative diseases.
From a synthetic chemistry perspective, 1-(2,4-Dichlorophenyl)-1,2-ethanediol serves as a valuable building block for constructing more complex molecules. Its ability to undergo cross-coupling reactions with boronic acids or halides allows for the introduction of aryl groups at specific positions. Additionally, its diol functionality can be oxidized to form aldehydes or ketones, which are crucial intermediates in organic synthesis.
The industrial applications of 1-(2,4-Dichlorophenyl)-1,2-ethanediol extend beyond pharmaceuticals into materials science and specialty chemicals. For example, it can be used to synthesize polymers with tailored properties or as a ligand in catalytic systems. The dichlorophenyl group provides strong anchoring points for metal centers in coordination chemistry studies.
Recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing 1-(2,4-Dichlorophenyl)-1,2-ethanediol. Catalytic processes that minimize waste and energy consumption are being developed to enhance the efficiency of its production. These efforts align with global trends toward environmentally responsible chemical manufacturing practices.
The biological activity of 1-(2,4-Dichlorophenyl)-1,2-ethanediol itself remains an area of active investigation. While it may not possess significant therapeutic effects on its own, its role as a precursor for biologically active molecules underscores its importance in medicinal chemistry research. Further studies are needed to fully elucidate its potential applications and limitations.
In conclusion,1-(2,4-Dichlorophenyl)-1, 2, -ethanediol (CAS No. 14866 -28-5) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists, pharmacologists, and materials scientists alike. As research continues, new applications and insights into this compound's capabilities are likely to emerge, further solidifying its importance in modern chemical science.
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